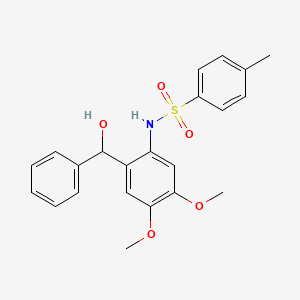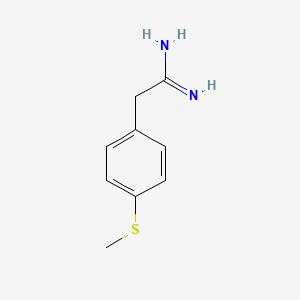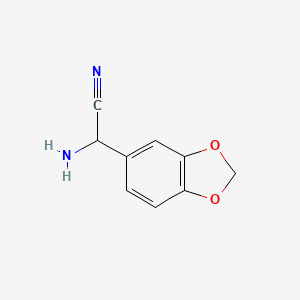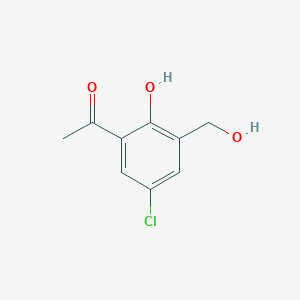
4-Oxo-2-phenylcyclopentanecarboxylic acid
Vue d'ensemble
Description
4-Oxo-2-phenylcyclopentanecarboxylic acid is a cyclic carboxylic acid that belongs to the class of chiral non-racemic bicyclic lactams. It has a CAS Number of 85729-34-6 and a linear formula of C12H12O3 . The compound is light yellow in solid form .
Molecular Structure Analysis
The molecular structure of 4-Oxo-2-phenylcyclopentanecarboxylic acid is represented by the InChI code1S/C12H12O3/c13-9-6-10(11(7-9)12(14)15)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2,(H,14,15) . The molecular weight of the compound is 204.23 . Physical And Chemical Properties Analysis
The physical form of 4-Oxo-2-phenylcyclopentanecarboxylic acid is a light yellow solid . The compound has a molecular weight of 204.23 .Applications De Recherche Scientifique
Neuroprotective Effects
Research on Sodium 4-Phenylbutyrate (a compound with structural similarity) has shown its potential in protecting against cerebral ischemic injury. This compound has been found to attenuate infarction volume, reduce apoptosis, and improve neurological status in a mouse model of hypoxia-ischemia. Its mechanism involves suppressing endoplasmic reticulum (ER)-mediated apoptosis by inhibiting several pathways, indicating its potential for treating cerebral ischemia through inhibition of ER stress-mediated apoptosis and inflammation (Qi et al., 2004).
Antioxidant Activities
Oleanolic acid, another structurally related compound, has been investigated for its antioxidant activities. It was found to act not only as a free radical scavenger through direct chemical reactions but also as a biological molecule that may enhance antioxidant defenses. This suggests the potential of such compounds in protecting against oxidative stress-induced cytotoxicity through increasing the generation of antioxidants and the expression of key antioxidant enzymes mediated by various pathways (Wang et al., 2010).
Synthetic Applications
In the realm of synthetic chemistry, 4-Oxoazetidine-2-carbaldehydes have been highlighted as valuable dual-reactive compounds for a broad range of synthetic applications. These substances serve as protected α-amino aldehydes and masked β-amino acids, proving their utility in the preparation of substances of biological interest, including amino acids, amino sugars, and complex natural products. This demonstrates the versatility of such compounds in facilitating diverse chemical syntheses (Alcaide & Almendros, 2002).
Electrocatalytic Reactions
The electrochemical properties of N-oxyl compounds, including 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO), have been extensively studied for their applications in electrosynthetic reactions. These studies underscore the potential of such compounds in mediating a wide range of electrosynthetic reactions, providing insights into their role in chemical and electrochemical catalysis. This highlights the utility of these compounds in selective oxidation processes (Nutting et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-oxo-2-phenylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-9-6-10(11(7-9)12(14)15)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQNYXGJZLWYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-2-phenylcyclopentanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B1637128.png)










![4-[2-(4-Ethoxyphenyl)ethyl]piperidine](/img/structure/B1637165.png)
![N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B1637167.png)
